molecular formula C12H6O7 B14515152 4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione CAS No. 62849-02-9

4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione

Cat. No.: B14515152
CAS No.: 62849-02-9
M. Wt: 262.17 g/mol
InChI Key: FMIVNMHWYQMOSQ-UHFFFAOYSA-N
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Description

4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

The synthesis of 4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione typically involves the reaction of benzodioxole derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydroxybenzodioxole and oxalyl chloride in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole ring are replaced with other groups. .

Scientific Research Applications

4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes. It may serve as a probe or tool compound in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. It can modulate various signaling pathways, leading to changes in cellular functions and responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and biological effects .

Comparison with Similar Compounds

4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione can be compared with other similar compounds, such as:

These compounds share structural features with this compound but differ in their functional groups, reactivity, and applications. The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.

Properties

CAS No.

62849-02-9

Molecular Formula

C12H6O7

Molecular Weight

262.17 g/mol

IUPAC Name

4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]oxolane-2,3,5-trione

InChI

InChI=1S/C12H6O7/c13-9(8-10(14)12(16)19-11(8)15)5-1-2-6-7(3-5)18-4-17-6/h1-3,13H,4H2

InChI Key

FMIVNMHWYQMOSQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=C3C(=O)C(=O)OC3=O)O

Origin of Product

United States

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